molecular formula C25H28N2O4 B609863 Quinapril Diketopiperazine CAS No. 103733-49-9

Quinapril Diketopiperazine

Cat. No. B609863
M. Wt: 420.5008
InChI Key: NDDYKENLGBOEPD-HSQYWUDLSA-N
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Description

Quinapril Diketopiperazine is a derivative of the drug Quinapril . Quinapril is an ACE inhibitor prodrug used to treat hypertension, congestive heart failure, and slow the rate of progression of renal disease .


Synthesis Analysis

2,5-Diketopiperazines (DKPs) are cyclic peptides composed of two amino acids and have been synthesized using various methods . In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . A detailed reaction mechanism for the deFmoc reaction is proposed via density functional theory (DFT) calculations .


Molecular Structure Analysis

The molecular formula of Quinapril Diketopiperazine is C25H28N2O4 . It is a derivative of Quinapril, which is metabolized into Quinaprilat in the liver .


Chemical Reactions Analysis

Quinapril Hydrochloride (QHCl) in the amorphous state undergoes cyclization to form Quinapril Diketopiperazine . The reaction rate is affected by sample weight, dilution through mixing with another solid, and by altering the pressure above the sample .

Scientific Research Applications

2,5-Diketopiperazines (2,5-DKPs) :

  • Scientific Field : These compounds are studied in the field of Marine Drugs and Applied Microbiology and Biotechnology .
  • Summary of the Application : 2,5-DKPs are derived from the “head to tail” cyclization of two α-amino acids and have been isolated from a variety of natural resources, including marine organisms . They show a broad range of biological activities .
  • Methods of Application or Experimental Procedures : The molecules with the double lactam core structure of 2,5-DKPs are characterized by condensation of certain amino acids, normally derived from tryptophan and a second amino acid, such as proline, tryptophan, phenylalanine, leucine, or histidine .
  • Results or Outcomes : These small, conformationally rigid, chiral templates have multiple sites in 2,5-DKPs for the structural elaboration of diverse functional groups with defined stereochemistry . These characteristics not only enable them to show a broad range of biological activities , but also allow the development of the drug-like physicochemical properties .

Safety And Hazards

Quinapril Diketopiperazine is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinapril is used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As a class, ACE inhibitors have been shown to reduce proteinuria in diabetic patients . More research is needed to explore the potential uses of Quinapril Diketopiperazine in these areas.

properties

IUPAC Name

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDYKENLGBOEPD-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146035
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinapril Diketopiperazine

CAS RN

103733-49-9
Record name PD 109488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-109488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
26
Citations
S MAO, Y WU, R ZHANG, J MIAO, Y JI… - Chinese Journal of …, 2010 - ingentaconnect.com
… and quinapril diketopiperazine were 1084- 3252 g! mL … of quinapril hydrochloride and quinapril diketopiperazine were 2134 ng, … ; related substances; quinapril diketopiperazine; HPLC …
Number of citations: 0 www.ingentaconnect.com
M Dendeni, N Cimetiere, S Huguet… - Current …, 2013 - ingentaconnect.com
… m/z 393 was 28 Da less than quinapril diketopiperazine. 28 Da corresponded to the loss of CH2… This product characterized by the same fragment ions as quinapril diketopiperazine, can …
Number of citations: 1 www.ingentaconnect.com
AR Kugler, SC Olson, DE Smith - Journal of Chromatography B: Biomedical …, 1995 - Elsevier
… PD 109488 (ring-closed quinapril, Lot R, 99.9% purity) and PD 113413 (de-esterified ringclosed quinapril, Lot R, 99.0% purity) are two quinapril diketopiperazine metabolites that have …
Number of citations: 31 www.sciencedirect.com
M de Diego, R Godoy, S Mennickent… - Journal of …, 2016 - academic.oup.com
… Quinapril degrade by hydrolysis and thermal stress, showing the formation of quinaprilat and quinapril diketopiperazine as degradants, which were identified by MS–MS. The methods …
Number of citations: 2 academic.oup.com
B Stanisz - Acta Poloniae Pharmaceutica, 2003 - ptfarm.pl
… Materials and reagents Quinapril hydrochloride – a mixture of amorphous and crystalline state (QHCl–AC), quinaprilate – quinapril diacid (QAT), derivative quinapril – diketopiperazine (…
Number of citations: 18 www.ptfarm.pl
Y Guo, SR Byrn, G Zografi - Journal of pharmaceutical sciences, 2000 - Elsevier
This study was designed to investigate the relationships between the solid‐state chemical instability and physical characteristics of a model drug, quinapril hydrochloride (QHCl), in the …
Number of citations: 144 www.sciencedirect.com
SA Hailu, RH Bogner - Journal of pharmaceutical sciences, 2011 - Elsevier
… Reference standards of the two major degradation products of QHCl, quinapril diketopiperazine (ethyl[3S-[2(R*),3α,11αβ]]-1,3,4,6,11,11α-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl…
Number of citations: 18 www.sciencedirect.com
Y Guo, SR Byrn, G Zografi - Pharmaceutical research, 2000 - Springer
Purpose. To prepare amorphous quinapril hydrochloride(QHCl) by lyophilization and to compare its physical characteristics andchemical stability as a function of the initial pH of the pre-…
Number of citations: 45 link.springer.com
M Diego, S Mennickent, J Muñoz, F Sanhueza… - Open …, 2014 - degruyter.com
… It has been reported that quinapril is degraded mainly two degradation products; quinaprilat by hydrolysis and quinapril diketopiperazine (DKP) by cyclization intramolecular [3-6]. For …
Number of citations: 3 www.degruyter.com
J Li, Y Guo, G Zografi - Journal of pharmaceutical sciences, 2002 - Elsevier
The major objective of this study was to investigate the effects of β‐cyclodextrin (β‐CD) and hydroxypropyl‐β‐cyclodextrin (HP–β‐CD) on the solid‐state chemical reactivity of the drug, …
Number of citations: 73 www.sciencedirect.com

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